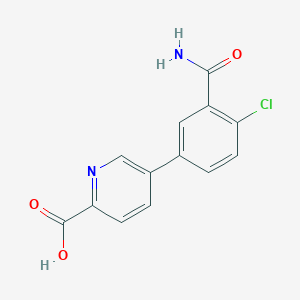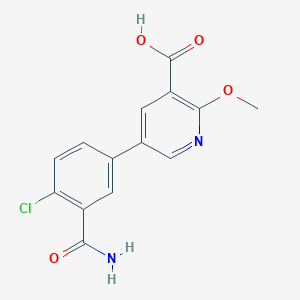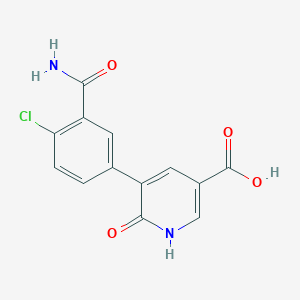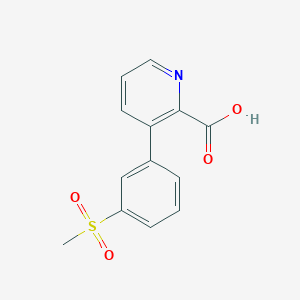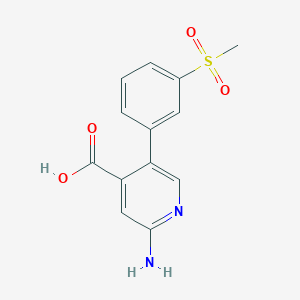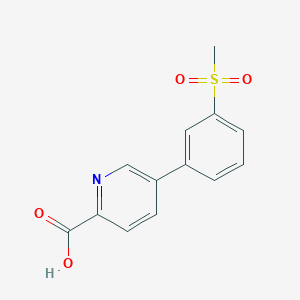
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% (2-A5-MSPN) is an organic compound which has been studied extensively due to its wide range of potential applications. 2-A5-MSPN is a derivative of nicotinic acid, a component of Vitamin B3, and is used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been studied extensively due to its wide range of potential applications. It has been used in a variety of scientific research applications such as in the study of enzyme inhibition, receptor binding, and signal transduction. It has also been used in the development of new drugs and in the study of the effects of drugs on the body.
Mecanismo De Acción
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% acts as an inhibitor of enzymes, receptors, and signal transduction pathways. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the binding of receptors to their ligands, and to inhibit the signal transduction pathways involved in cell signaling.
Biochemical and Physiological Effects
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve blood flow, and reduce oxidative stress. It has also been shown to have anti-cancer properties, and to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, and to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a wide range of temperatures and pH values. Additionally, it is relatively non-toxic and has low cost. However, it has some limitations, such as its low solubility in water and its limited availability.
Direcciones Futuras
There are many potential future directions for the use of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. It could be used in the development of new drugs and therapies for a variety of diseases. It could also be used in the study of the effects of drugs on the body, and in the development of new methods for drug delivery. Additionally, it could be used in the study of signal transduction pathways, and in the development of new methods for targeting specific receptors. Finally, it could be used in the study of enzyme inhibition, and in the development of new drugs to target specific enzymes.
Métodos De Síntesis
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized by a two-step process. First, nicotinic acid is reacted with 3-methylsulfonylphenyl isocyanide in the presence of an acid catalyst, such as hydrochloric acid. This reaction results in the formation of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. The second step involves the purification of the compound by recrystallization.
Propiedades
IUPAC Name |
2-amino-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGGAVZWCICQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688178 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-75-2 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

